molecular formula C15H17NOS2 B2883229 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 1797074-34-0

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2883229
CAS No.: 1797074-34-0
M. Wt: 291.43
InChI Key: IIWJWLADQUVWIQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound supplied for research and development purposes. With the CAS number 1797074-34-0, it has a molecular formula of C 15 H 17 NOS 2 and a molecular weight of 291.43 g/mol . This compound features a distinct molecular structure incorporating cyclopropyl and dual thiophene groups, making it a valuable chemical intermediate for investigators in medicinal and organic chemistry. The thiophene moiety is a privileged scaffold in drug discovery, known for its versatile pharmacological properties and its role as a bio-isosteric replacement for phenyl rings, which can improve a compound's metabolic stability and binding affinity . Researchers are exploring such complex acetamide derivatives as key building blocks in the development of novel biologically active molecules. This product is intended for use in controlled laboratory settings by qualified personnel. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only. Please refer to the Safety Data Sheet (SDS) for safe handling and storage procedures.

Properties

IUPAC Name

N-cyclopropyl-2-thiophen-3-yl-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c17-15(10-12-6-9-18-11-12)16(13-3-4-13)7-5-14-2-1-8-19-14/h1-2,6,8-9,11,13H,3-5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWJWLADQUVWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds between thiophene derivatives and boronic acids under palladium catalysis. The cyclopropyl group can be introduced using cyclopropanation reactions, and the final acetamide group can be added through acylation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert thiophene rings to their corresponding saturated derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the acyl group.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Thiophene-2-sulfoxide or thiophene-2,5-dione.

  • Reduction: 2,5-dihydrothiophene derivatives.

  • Substitution: Amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its thiophene rings make it a valuable precursor for pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological research, particularly in neuronal differentiation studies. It can induce differentiation in stem/progenitor cells, making it useful in developmental biology and regenerative medicine.

Medicine: Due to its biological activity, this compound is being explored for its therapeutic potential. It may have applications in treating neurological disorders or as a precursor for drug development.

Industry: In the chemical industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cellular processes. For example, it may activate certain signaling pathways, such as ERK signaling, which is involved in cell differentiation and proliferation.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Reference
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide (Target) Cyclopropyl, 2-(thiophen-2-yl)ethyl, 2-(thiophen-3-yl)acetamide
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3-Cyanothiophen-2-yl, thiophen-2-yl acetic acid backbone
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazol-2-yl, no cyclopropyl
N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide Cyclopropyl, thiazol-2-yl, pyridazine-sulfanyl

Key Observations :

  • Thiophene vs. Thiazol/Pyridazine: The target compound’s thiophene rings confer distinct electronic properties compared to thiazol (in ) or pyridazine (in ).
  • Cyclopropyl Group : Present in both the target and the compound from , this group introduces steric constraints that may influence conformational flexibility and metabolic stability.

Physicochemical and Crystallographic Properties

  • Melting Points: Target compound: Data unavailable; analogs like exhibit high melting points (489–491 K), attributed to strong intermolecular hydrogen bonding (N–H⋯N) . N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Melting point 230–232°C .
  • Crystallography :
    • In , the dichlorophenyl and thiazol rings form a dihedral angle of 79.7°, influencing packing stability. The target’s thiophene-ethyl linker may reduce torsional strain, promoting planar conformations.

Computational Insights

Density functional theory (DFT) studies (e.g., B3LYP functional ) predict the target’s thermodynamic stability. Comparative analysis with analogs suggests:

  • Exact Exchange Contributions : Inclusion of exact exchange terms in DFT (as in ) may improve accuracy in modeling the target’s electronic structure due to its heterocyclic complexity.
  • Correlation Energy : Methods like Colle-Salvetti () could quantify dispersion forces between thiophene rings, critical for crystallographic modeling.

Biological Activity

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, two thiophene rings, and an acetamide functional group. This unique combination may contribute to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial folic acid synthesis, such as dihydropteroate synthase, which is crucial for bacterial growth and replication.
  • Receptor Modulation : The thiophene moieties may interact with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmitter release and neuronal excitability .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties, possibly due to their ability to disrupt bacterial cell wall synthesis or metabolic pathways.

Antibacterial Activity

A study investigating the antibacterial properties of thiophene-based compounds found that those with similar structural features exhibited significant inhibition against various bacterial strains. The mechanism was primarily through the inhibition of dihydropteroate synthase, leading to disrupted folate metabolism in bacteria .

Case Study: Pain Relief and Neuropathic Conditions

In a related study on thiophene derivatives, compounds were tested for their analgesic effects in a mouse model of neuropathic pain. The results indicated that certain derivatives could modulate pain pathways by acting on nAChRs and voltage-gated calcium channels, suggesting potential applications in pain management .

Data Table: Summary of Biological Activities

Compound Biological Activity Mechanism Reference
This compoundAntibacterialInhibition of dihydropteroate synthase
Thiophene derivative (DM497)AnalgesicModulation of nAChRs
Similar thiophene compoundsAntimicrobialDisruption of metabolic pathways

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Factors such as solubility, stability, and metabolic pathways will influence its efficacy and safety profile. Preliminary data suggest that modifications to the thiophene rings can enhance lipophilicity and bioavailability, which are essential for effective drug design.

Q & A

Q. What synthetic routes are commonly employed to prepare N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide?

The synthesis typically involves a multi-step approach starting with the formation of the cyclopropylamine intermediate, followed by coupling with thiophene-containing precursors. Key steps include:

  • Acylation : Reacting 2-(thiophen-3-yl)acetic acid with thionyl chloride to generate the acyl chloride intermediate.
  • Amide Bond Formation : Coupling the acyl chloride with N-(2-(thiophen-2-yl)ethyl)cyclopropanamine under basic conditions (e.g., triethylamine in dichloromethane).
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) and crystallization for final product isolation . Reaction progress is monitored via TLC and confirmed by NMR spectroscopy .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., cyclopropyl CH2_2 at δ 0.5–1.2 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+^+ peak at m/z 335.08 for C17_{17}H19_{19}NOS2_2) .
  • X-ray Crystallography : For unambiguous spatial assignment using programs like SHELXL (if single crystals are obtained) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

  • Model Transition States : Predict activation energies for cyclopropane ring formation or amide coupling .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on thiophene rings for functionalization .
  • Solvent Effects : Simulate solvent interactions (e.g., dielectric constant of DMF vs. THF) to optimize reaction yields .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition results (e.g., MIC values varying by >50%) may arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) .
  • Structural Confounders : Verify compound purity (>95% via HPLC) and stereochemistry (if applicable) .
  • Target Specificity : Use isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., bacterial topoisomerases) .

Q. How can structure-activity relationships (SAR) guide derivative design?

Systematic SAR studies involve:

  • Thiophene Substitution : Replace thiophen-3-yl with furan or pyridine to assess π-π stacking effects .
  • Cyclopropyl Modifications : Introduce methyl or halogen groups to evaluate steric/electronic impacts on bioactivity .
  • Pharmacophore Mapping : Overlay docking poses (e.g., AutoDock Vina) with active analogs to identify critical binding motifs .

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